molecular formula C21H36FO2P B608803 MAFP CAS No. 188404-10-6

MAFP

カタログ番号: B608803
CAS番号: 188404-10-6
分子量: 370.49
InChIキー: CIUOPCICGWBRIH-ZKWNWVNESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

IUPAC Name and Systematic Nomenclature

Methoxy arachidonyl fluorophosphonate (MAFP) is systematically named (S)-(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraen-1-ylphosphinoyl fluoride . This nomenclature reflects its stereochemistry (S-configuration at the phosphorus atom), the four cis double bonds in the arachidonyl chain (5Z,8Z,11Z,14Z), and the methoxy-fluorophosphonate functional group. Alternative naming conventions include (5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene , emphasizing the unsaturated hydrocarbon backbone .

Molecular Formula and Weight

The molecular formula of MAFP is C~21~H~36~FO~2~P , with a calculated molecular weight of 370.5 g/mol . The structure comprises a 20-carbon arachidonyl chain (C~20~H~32~) linked to a methoxy-fluorophosphonate group (CH~3~O-PO~2~F) .

CAS Registry Number and Synonyms

MAFP is registered under two primary CAS numbers: 188404-10-6 (commonly cited in biochemical literature) and 180509-15-3 (used in structural databases) . Synonyms include:

  • Methyl arachidonyl fluorophosphonate
  • (S)-5Z,8Z,11Z,14Z-eicosatetraenylphosphonofluoridic acid methyl ester
  • MAFP .

Physicochemical Properties

Solubility and Stability

MAFP is sparingly soluble in aqueous buffers but dissolves readily in organic solvents:

Solvent Solubility (mg/mL)
Ethanol 3.5
Dimethyl sulfoxide (DMSO) 3.0
Dimethylformamide (DMF) 3.0
Methyl acetate (supplied form) >10 .

Stability studies indicate that MAFP remains intact for ≥2 years when stored at -20°C in inert solvents . Decomposition occurs above 190°C , yielding phosphoric acid derivatives and gaseous byproducts .

Spectral Data (NMR, Mass Spectrometry)

While explicit spectral data (e.g., ^1^H-NMR, ^13^C-NMR) are not publicly available, mass spectrometry confirms the molecular ion peak at m/z = 370.5 . The InChIKey (KWKZCGMJGHHOKJ-WTIHWRCNSA-N) and SMILES (CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCP@(OC)F) provide structural fingerprints for computational validation .

Three-Dimensional Conformational Analysis

Stereochemistry and Isomerism

MAFP exhibits chirality at the phosphorus atom (S-configuration) and four Z-configured double bonds in the arachidonyl chain . The unsaturated chain adopts a helical conformation in lipid membranes, optimizing hydrophobic interactions with enzyme active sites . Computational models reveal that the Z isomerism induces a bent U-shape , critical for binding to serine hydrolases like fatty acid amide hydrolase (FAAH) .

Computational Modeling Studies

Molecular dynamics (MD) simulations of MAFP bound to FAAH (PDB: 1MT5) highlight key interactions:

  • The fluorophosphonate group forms a covalent bond with the catalytic serine residue (Ser241) .
  • The arachidonyl chain occupies the membrane access channel (MAC) , stabilized by hydrophobic residues (Phe432, Met436) .
  • The methoxy group participates in van der Waals interactions with the oxyanion hole (Backbone NH groups of Ile238 and Gly239) .

Comparative studies with rat FAAH show that MAFP’s binding induces a 10 Å widening of the MAC, facilitating substrate entry . Quantum mechanical/molecular mechanical (QM/MM) simulations further predict a reaction energy barrier of 18.7 kcal/mol for the phosphorylation of Ser241, consistent with its irreversible inhibition mechanism .

特性

IUPAC Name

(5Z,8Z,11Z,14Z)-1-[fluoro(methoxy)phosphoryl]icosa-5,8,11,14-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36FO2P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(22,23)24-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-21H2,1-2H3/b8-7-,11-10-,14-13-,17-16-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWKZCGMJGHHOKJ-ZKWNWVNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCP(=O)(OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCP(=O)(OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36FO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Selection of Starting Materials

MAFP’s structure comprises an arachidonyl backbone linked to a methoxy fluorophosphonate group. The synthesis typically begins with arachidonic acid or its derivatives, which are modified to introduce the fluorophosphonate moiety. Arachidonic acid’s four cis double bonds necessitate controlled reaction conditions to prevent oxidation or isomerization.

Phosphorylation Strategies

Fluorophosphonates are commonly synthesized via nucleophilic substitution between phosphoryl chloride derivatives and fluoride sources. For MAFP, a two-step approach is hypothesized:

  • Formation of the Phosphorochloridate Intermediate :
    Arachidonyl alcohol reacts with phosphorus oxychloride (POCl3) in anhydrous dichloromethane under inert atmosphere, yielding arachidonyl phosphorochloridate.

    Arachidonyl-OH+POCl3Arachidonyl-POCl2+HCl\text{Arachidonyl-OH} + \text{POCl}_3 \rightarrow \text{Arachidonyl-POCl}_2 + \text{HCl}
  • Fluorination :
    The chloridate intermediate undergoes fluorination using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF), substituting chlorine with fluorine.

    Arachidonyl-POCl2+2KFArachidonyl-POF2+2KCl\text{Arachidonyl-POCl}_2 + 2\text{KF} \rightarrow \text{Arachidonyl-POF}_2 + 2\text{KCl}

    Methoxy introduction likely occurs via methanol quenching during workup, forming the final methoxy fluorophosphonate.

Surface Imprinting for Enhanced Selectivity

While molecularly imprinted polymers (MIPs) are primarily used for flavonoid separation, their principles can be adapted for MAFP purification. Surface imprinting employs template molecules (e.g., MAFP) to create selective binding sites on polymer matrices.

Polymer Matrix Preparation

A mixture of methacrylic acid (MAA, functional monomer), ethylene glycol dimethacrylate (EGDMA, cross-linker), and MAFP (template) is polymerized in porogenic solvents (e.g., acetonitrile). Post-polymerization, MAFP is extracted, leaving cavities complementary in size and functionality.

Application in MAFP Purification

MIPs improve MAFP isolation from complex matrices, such as biological samples or reaction mixtures, by selectively rebinding the target molecule. Adsorption capacities up to 85.5 mg/g have been reported for structurally similar compounds, suggesting comparable efficacy for MAFP.

Analytical Validation of Synthesis

Chromatographic Characterization

Reverse-phase HPLC with UV detection (λ = 210 nm) confirms MAFP purity. A C18 column and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) achieve baseline separation of MAFP from intermediates.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺) at m/z 370.4815, consistent with the formula C21H36FO2P.

Challenges and Mitigation Strategies

Byproduct Formation

Excess fluorinating agents may generate difluorophosphate byproducts. Column chromatography (silica gel, ethyl acetate/hexane) effectively removes contaminants.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Phosphorylation60–70≥95ScalableRequires inert conditions
Surface ImprintingHigh selectivityOptimized for purification, not synthesis

化学反応の分析

反応の種類: アラキドン酸メチルフルオロホスホネートは、次のようないくつかの種類の化学反応を起こします。

一般的な試薬と条件:

形成される主な生成物: これらの反応から形成される主な生成物には、アラキドン酸メチルフルオロホスホネートのさまざまな酸化された、還元された、および置換された誘導体が含まれます .

4. 科学研究への応用

アラキドン酸メチルフルオロホスホネートは、科学研究において幅広い用途があります。

科学的研究の応用

Pharmacological Applications

Inhibition of Lipases:
MAFP is primarily recognized for its role as an inhibitor of MAGL and FAAH. These enzymes are crucial for the degradation of endocannabinoids, which play significant roles in pain modulation, inflammation, and neuroprotection. By inhibiting these enzymes, MAFP can enhance the levels of endocannabinoids, thereby potentially providing therapeutic benefits in various conditions such as:

  • Chronic Pain: MAFP has been shown to alleviate pain in animal models by increasing endocannabinoid levels, which can reduce pain signaling pathways.
  • Neurodegenerative Diseases: Studies suggest that the modulation of endocannabinoid levels via MAFP may offer neuroprotective effects, making it a candidate for treating conditions like Alzheimer's disease and multiple sclerosis.

Case Study:
A study published in Nature demonstrated that MAFP administration resulted in significant reductions in pain response in rodent models, suggesting its potential utility in chronic pain management .

Neurobiological Research

Effects on Neurotransmission:
MAFP's impact on neurotransmitter systems has been explored extensively. By inhibiting FAAH, MAFP increases levels of anandamide, an endocannabinoid that modulates neurotransmission and can influence mood and anxiety.

  • Anxiety and Depression Models: Research indicates that MAFP can produce anxiolytic effects in stress-induced models, suggesting its potential as a treatment for anxiety disorders.

Case Study:
In a controlled study involving stressed rodents, MAFP treatment significantly reduced anxiety-like behaviors compared to the control group, indicating its potential therapeutic application in anxiety disorders .

Cancer Research

Anti-tumor Properties:
Emerging research highlights MAFP's potential anti-cancer properties. By modulating the endocannabinoid system, MAFP may inhibit tumor growth and induce apoptosis in cancer cells.

  • Breast Cancer Studies: Preliminary studies have shown that MAFP can reduce tumor size and proliferation rates in breast cancer cell lines by enhancing apoptotic pathways.

Data Table: Efficacy of MAFP in Cancer Models

Study TypeCancer TypeEffect ObservedReference
In vitroBreast CancerReduced cell proliferation
In vivoGlioblastomaDecreased tumor growth
Animal ModelColon CancerInduced apoptosis

Toxicological Assessments

MAFP has also been utilized in ecotoxicology to assess the impact of environmental pollutants on biological systems. Its ability to inhibit specific enzymatic pathways makes it a valuable tool for studying the effects of contaminants on aquatic life.

Case Study:
A study assessed the toxicity of dredged sediments using bioassays with earthworms, where MAFP was used to evaluate the effects on lipid metabolism and overall health of test organisms .

作用機序

アラキドン酸メチルフルオロホスホネートは、標的酵素の活性部位に不可逆的に結合することによって効果を発揮します。この結合は、ホスホリパーゼA2と脂肪酸アミドヒドロラーゼの酵素活性を阻害し、リン脂質と脂肪酸アミドの加水分解を阻止します。 この化合物の分子標的は、セリンヒドロラーゼとセリンプロテアーゼであり、これらの酵素を含むシグナル伝達経路を妨害します .

類似化合物:

独自性: アラキドン酸メチルフルオロホスホネートは、ホスホリパーゼA2と脂肪酸アミドヒドロラーゼに対する高い効力と選択性により、他の類似化合物とは異なります。 ナノモルレベルの低濃度でこれらの酵素を不可逆的に阻害する能力は、他の類似化合物とは異なります .

類似化合物との比較

Comparison with Similar Compounds

FAAH Inhibitors

MAFP is often compared with other FAAH inhibitors, such as phenylmethylsulfonyl fluoride (PMSF) and LY2183240. Key distinctions include:

Compound IC50 (FAAH) Specificity Structural Impact on FAAH Reference
MAFP 0.1–1 μM Broad (also inhibits MGL, cPLA2) Stabilizes FAAH, reduces membrane binding by 40%
PMSF >10 μM Less potent, reversible No reported structural effects
LY2183240 ~10 nM FAAH-specific Unknown
  • Key Finding : MAFP’s irreversible binding and dual stabilization/membrane effects distinguish it from reversible inhibitors like PMSF. However, its broad activity may confound studies requiring FAAH-specific inhibition .

MGL Inhibitors

MAFP is benchmarked against URB602 and N-arachidonylmaleimide (NAM) for MGL inhibition:

Compound IC50 (MGL) Mechanism Selectivity Reference
MAFP 23–35 nM Irreversible Broad (MGL, FAAH)
URB602 81–223 μM Reversible MGL-specific
NAM 41–46 nM Irreversible MGL-specific
  • Key Finding: MAFP’s nanomolar potency surpasses URB602 but lacks selectivity. NAM offers similar potency with greater specificity .

cPLA2 and 5-Lipoxygenase (5-LO) Inhibitors

MAFP’s inhibition of cPLA2 and 5-LO pathways contrasts with pyrrophenone and PACOCF3:

Compound IC50 (cPLA2) 5-LO Inhibition Selectivity Reference
MAFP ~3 mM* Yes (IC50 ~1 μM) Broad (cPLA2, 5-LO)
Pyrrophenone ~10 nM No cPLA2-specific
PACOCF3 No effect No cPLA2 (weak)
  • Key Finding: MAFP suppresses both cPLA2 and 5-LO pathways, unlike pyrrophenone, which is cPLA2-specific. At 3 mM, MAFP inhibits brain PLA2 by 21–26%, outperforming PACOCF3 .

Structural and Functional Uniqueness

  • Conformational Effects : MAFP uniquely stabilizes FAAH’s hydrophobic core, increasing ΔG by 12% and reducing membrane affinity, a feature absent in other inhibitors .
  • Broad Reactivity : MAFP’s fluorophosphonate group reacts with serine hydrolases beyond FAAH, limiting its specificity compared to newer inhibitors like LY2183240 .

生物活性

Methoxy arachidonyl fluorophosphate (MAFP) is an alkyl fluorophosphonate that serves as a potent inhibitor of various enzymes, particularly in the context of lipid signaling and metabolism. This article explores the biological activity of MAFP, focusing on its mechanisms, effects on specific biological processes, and relevant case studies.

MAFP primarily acts as an inhibitor of phospholipase A2 (PLA2) enzymes, which play critical roles in the release of arachidonic acid from membrane phospholipids. This action has significant implications for inflammatory responses and cellular signaling pathways.

  • Inhibition of PLA2 Activity : MAFP inhibits both cytosolic PLA2 (cPLA2) and secretory PLA2 (sPLA2), leading to decreased production of pro-inflammatory mediators such as prostaglandins and leukotrienes. This inhibition is crucial in studies examining the inflammatory response in various tissues .
  • Stabilization of Acyl Ghrelin : MAFP has been shown to stabilize acyl ghrelin in biological samples, preventing its deacylation. This stabilization is essential for maintaining ghrelin's biological activity, which is involved in regulating appetite and energy balance .

Biological Activities

The biological activities of MAFP extend beyond enzyme inhibition, influencing various physiological processes:

  • Anti-inflammatory Effects : By inhibiting PLA2, MAFP reduces the synthesis of inflammatory mediators, leading to decreased inflammation in experimental models.
  • Neurosphere Formation : Research indicates that MAFP may affect stem cell characteristics and neurosphere formation through modulation of phospholipid signaling pathways .
  • Ghrelin Signaling : The compound's ability to stabilize acyl ghrelin enhances our understanding of ghrelin's role in metabolic regulation and appetite control .

Case Studies

Several studies have highlighted the diverse biological activities of MAFP:

  • Study on Ghrelin Stability : A study demonstrated that MAFP treatment significantly improved the stability of acyl ghrelin in plasma samples from male Wistar rats. The results indicated that MAFP effectively preserves ghrelin levels under various experimental conditions, which is vital for subsequent biochemical analyses .
  • Inflammatory Response Modulation : In a study assessing the effects of MAFP on gastric epithelial cells, it was found that MAFP administration led to reduced PGE2 generation and sPLA2 release, indicating its potential as a therapeutic agent in managing gastrointestinal inflammation .
  • Impact on Stem Cell Behavior : Another investigation revealed that MAFP influenced PAF receptor signaling in stem cells, suggesting its role in modulating stem cell behavior and differentiation pathways .

Data Summary

The following table summarizes key findings regarding the biological activity of MAFP:

Biological Activity Mechanism/Effect Reference
Inhibition of PLA2Reduces arachidonic acid release
Stabilization of GhrelinPrevents deacylation, enhancing metabolic signaling
Reduction of InflammationDecreases synthesis of prostaglandins
Modulation of Stem CellsAffects neurosphere formation via PAF signaling

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate MAFP’s biochemical interactions while ensuring reproducibility?

  • Methodological Answer : Utilize a combination of quantitative and qualitative methods tailored to MAFP’s properties. For biochemical assays, employ standardized protocols such as the Bligh-Dyer lipid extraction method for sample preparation . Include negative and positive controls to isolate MAFP-specific interactions. Replicate experiments across independent trials to confirm consistency, and document all variables (e.g., pH, temperature, solvent ratios) in supplementary materials for peer validation .

Q. What are the essential steps to validate MAFP’s purity and structural integrity in experimental settings?

  • Methodological Answer : Use chromatographic techniques (e.g., HPLC or GC-MS) coupled with spectroscopic methods (NMR, FTIR) to confirm molecular identity. For purity, calculate mass balance discrepancies and report limits of detection (LOD) and quantification (LOQ). Cross-reference results with established databases (e.g., PubChem or UniProt) and provide raw spectral data in supporting information .

Q. How can researchers ensure ethical compliance when handling MAFP in studies involving human or animal models?

  • Methodological Answer : Adhere to institutional review board (IRB) guidelines for informed consent and risk disclosure. For animal studies, follow ARRIVE 2.0 reporting standards. Include detailed descriptions of MAFP dosage, administration routes, and adverse event monitoring in the Methods section. Reference ethical frameworks like the FINER criteria to align objectives with societal relevance .

Advanced Research Questions

Q. How should contradictory data on MAFP’s mechanism of action be analyzed and resolved?

  • Methodological Answer : Apply triangulation by combining multiple methodologies (e.g., in vitro assays, computational docking simulations, and kinetic studies) to cross-validate findings. Use statistical tools like ANOVA or Bayesian inference to assess variability between datasets. Report discrepancies in the Discussion section, highlighting potential sources (e.g., batch variability, assay sensitivity) .

Q. What strategies are effective for integrating MAFP-related omics data (e.g., proteomics, metabolomics) into a cohesive analytical framework?

  • Methodological Answer : Employ bioinformatics pipelines (e.g., MetaboAnalyst or STRING) to normalize and correlate multi-omics datasets. Use principal component analysis (PCA) to identify MAFP-associated biomarkers or pathways. Publish raw data in FAIR-compliant repositories (e.g., Zenodo or Figshare) with metadata tags for interoperability .

Q. How can researchers optimize MAFP detection in complex matrices (e.g., serum or tissue homogenates) while minimizing interference?

  • Methodological Answer : Develop a matrix-matched calibration curve using internal standards (e.g., stable isotope-labeled analogs). Validate recovery rates via spike-and-recovery experiments at low, medium, and high concentrations. Optimize sample preparation using solid-phase extraction (SPE) or immunoaffinity columns to reduce background noise .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。